

### Purvalanol B: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Purvalanol B**, a potent inhibitor of cyclin-dependent kinases (CDKs). This document details its chemical properties, mechanism of action, and practical applications in research, including experimental protocols and data interpretation.

### **Core Compound Information**

**Purvalanol B** is a 2,6,9-trisubstituted purine that functions as a highly selective, ATP-competitive inhibitor of CDKs. Its chemical and physical properties are summarized below.

Property	Value	Citation(s)
CAS Number	212844-54-7	[1][2]
Molecular Weight	432.90 g/mol	[1]
Molecular Formula	C20H25CIN6O3	[1]

## **Mechanism of Action and Kinase Selectivity**

**Purvalanol B** exerts its biological effects by inhibiting the activity of key cyclin-dependent kinases, which are crucial regulators of cell cycle progression. By competing with ATP for the binding site on the kinase, **Purvalanol B** effectively blocks the phosphorylation of downstream substrates, leading to cell cycle arrest, and in many cases, apoptosis.[3]



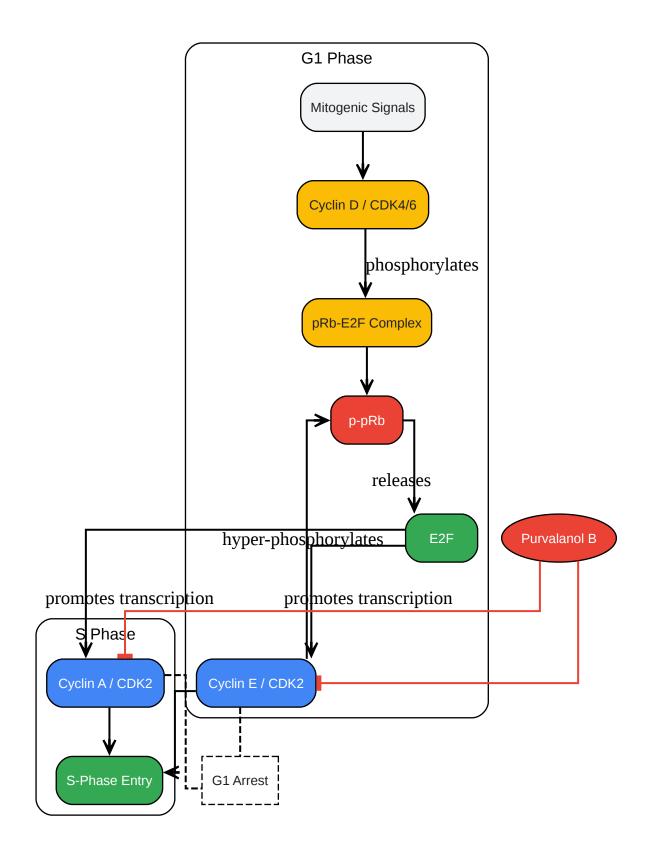
The inhibitory activity of **Purvalanol B** has been characterized against a panel of kinases, demonstrating high potency for specific CDK complexes.

Kinase Target	IC50 (nM)	Citation(s)
cdc2 (CDK1)-cyclin B	6	[1][3]
CDK2-cyclin A	6	[1][3]
CDK2-cyclin E	9	[1][3]
CDK5-p35	6	[1][3]
Other Kinases	>10,000	[2]

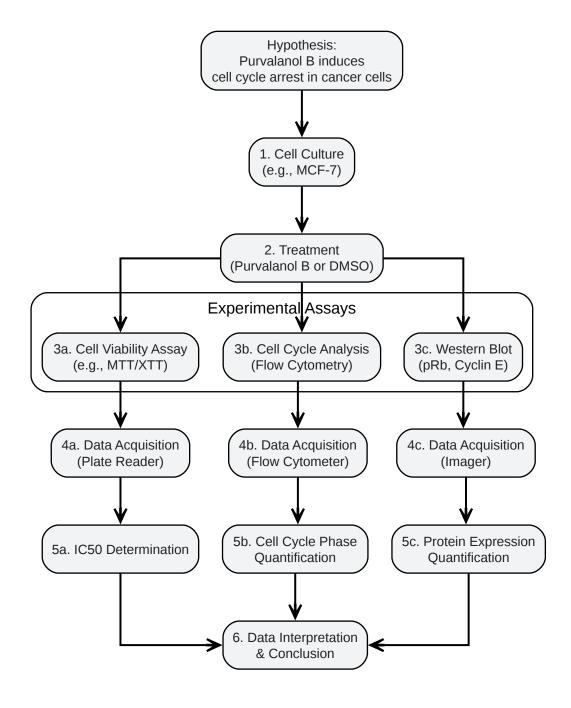
## **Signaling Pathway**

**Purvalanol B** primarily targets CDK1 and CDK2, key drivers of the G1/S and G2/M transitions in the cell cycle. Inhibition of CDK2 prevents the hyperphosphorylation of the Retinoblastoma protein (Rb).[4][5] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry.[6] This leads to a robust arrest in the G1 phase of the cell cycle. Similarly, inhibition of CDK1/cyclin B blocks entry into mitosis, causing a G2/M arrest.









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